Ethyl 3-amino-2-methyl-2-phenylpropanoate
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Overview
Description
Ethyl 3-amino-2-methyl-2-phenylpropanoate is an organic compound with a complex structure that includes an ethyl ester group, an amino group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-methyl-2-phenylpropanoate typically involves the esterification of 3-amino-2-methyl-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-methyl-2-phenylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl 3-amino-2-methyl-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-methyl-2-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and produce various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylpropanoate: Lacks the amino and methyl groups, making it less reactive in certain biochemical pathways.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a hydroxyl group and a tert-butoxycarbonyl-protected amino group, offering different reactivity and applications.
Uniqueness
Ethyl 3-amino-2-methyl-2-phenylpropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3-amino-2-methyl-2-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 |
InChI Key |
LKNVZDGIZXPBME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
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